molecular formula C20H16N2O4S B11464478 7-(1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11464478
M. Wt: 380.4 g/mol
InChI Key: XNDBUZWVYUOZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step reactions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide. Further reactions with hydrazonoyl halides and arylidenemalononitrile yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar multi-step reactions as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole or pyridine rings, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety and thiazole ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE apart is its unique combination of a benzodioxole moiety, a thiazole ring, and a pyridine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H16N2O4S/c1-21-19-18(27-20(21)24)14(12-7-8-15-16(9-12)26-11-25-15)10-17(23)22(19)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3

InChI Key

XNDBUZWVYUOZPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.